molecular formula C7H7NaO3S B1441562 Sodium 2-hydroxy-2-(5-methylthiophen-2-yl)acetate CAS No. 1354960-71-6

Sodium 2-hydroxy-2-(5-methylthiophen-2-yl)acetate

Cat. No.: B1441562
CAS No.: 1354960-71-6
M. Wt: 194.19 g/mol
InChI Key: IQKYHUBJJDEVHI-UHFFFAOYSA-M
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Description

Sodium 2-hydroxy-2-(5-methylthiophen-2-yl)acetate ( 1354960-71-6) is an organic sodium salt with the molecular formula C 7 H 7 NaO 3 S and a molecular weight of 194.18 g/mol . This compound is supplied as a solid and is recommended to be stored at -4°C for short-term (1-2 weeks) or at -20°C for long-term preservation (1-2 years) . It serves as a valuable building block in organic synthesis and medicinal chemistry research. The 5-methylthiophene moiety is a prominent feature in this molecule; thiophene rings are considered privileged pharmacophores in drug discovery and are often used as bio-isosteric replacements for phenyl rings to improve metabolic stability and binding affinity . This compound is primarily used as a reference substance for drug impurities and as a reagent in the development of biopharmaceuticals . Researchers utilize such specialized chemicals in structure-activity relationship (SAR) studies to develop novel therapeutic analogues . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, and it is not intended for human consumption.

Properties

IUPAC Name

sodium;2-hydroxy-2-(5-methylthiophen-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.Na/c1-4-2-3-5(11-4)6(8)7(9)10;/h2-3,6,8H,1H3,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKYHUBJJDEVHI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(C(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

The synthesis of sodium 2-hydroxy-2-(5-methylthiophen-2-yl)acetate generally follows these key steps:

  • Preparation of 5-methylthiophene derivatives
  • Introduction of α-hydroxyacetate functionality
  • Conversion to sodium salt form via neutralization

Preparation of 5-Methylthiophene Derivatives

The starting point is often 2-methylthiophene or related thiophene derivatives, which can be functionalized at the 2-position to introduce the hydroxyacetate group.

  • Halogenation and Metalation: According to a patented method, 3-bromo-2-methylthiophene can be synthesized by reacting a precursor compound with metal powder under inert gas atmosphere (nitrogen or argon) to avoid oxidation. This halogenated intermediate is crucial for further functionalization.

  • Post-Treatment and Esterification: After halogenation, the compound can be converted to 2-methylthiophene-2-carboxylic acid by acidification (HCl addition at 10–30 °C) and extraction with ethyl acetate. Esterification with methanol and subsequent hydrolysis are common to obtain the free acid or ester intermediates.

Conversion to Sodium Salt

The final step involves neutralizing the hydroxy acid with sodium hydroxide or other sodium bases:

  • Neutralization: The free acid is dissolved in water and treated with sodium hydroxide or sodium carbonate to form the this compound salt. This step is straightforward and typically carried out at room temperature.

  • Purification: The sodium salt can be isolated by crystallization or lyophilization depending on solubility and intended use.

Representative Data Table of Preparation Steps

Step No. Process Description Reagents/Conditions Yield (%) Notes
1 Halogenation of 2-methylthiophene Metal powder, inert gas (N2/Ar) ~85 Produces 3-bromo-2-methylthiophene
2 Acidification and extraction HCl (10–30 °C), ethyl acetate extraction 90 Yields 2-methylthiophene-2-carboxylic acid
3 Esterification and hydrolysis Methanol, acid/base catalysis 80–90 Converts acid to ester and back
4 α-Hydroxyacetate introduction via reduction Triethylsilane, mesitylene, catalyst 75 Reductive coupling to α-hydroxy ester
5 Conversion to sodium salt NaOH or Na2CO3, aqueous solution Quantitative Neutralization to sodium salt

Research Findings and Optimization Notes

  • Inert Atmosphere: Several steps, especially metalation and halogenation, require an inert atmosphere (nitrogen or argon) to prevent oxidation and side reactions.

  • Temperature Control: Acidification and esterification steps are sensitive to temperature, typically maintained between 10–30 °C to optimize yield and purity.

  • Catalyst and Base Selection: For coupling reactions introducing the hydroxyacetate group, catalysts such as palladium complexes and bases like potassium carbonate or phosphate have been optimized for high yields and selectivity.

  • Purification Techniques: Column chromatography using silica gel with ethyl acetate-hexane mixtures is effective for purifying intermediates and final products.

  • Scale-Up Feasibility: The synthetic routes have been demonstrated from milligram to multi-gram scale with consistent yields, indicating practical applicability.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-hydroxy-2-(5-methylthiophen-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).

    Substitution: Electrophilic aromatic substitution reactions using reagents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: 2-hydroxy-2-(5-methylthiophen-2-yl)ethanol.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Sodium 2-hydroxy-2-(5-methylthiophen-2-yl)acetate is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sodium 2-hydroxy-2-(5-methylthiophen-2-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, while the carboxylate group can form ionic bonds with positively charged residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Similarity Score Reference
Sodium 2-hydroxy-2,2-di(thiophen-2-yl)acetate 26447-85-8 C₁₁H₇NaO₃S₂ 274.29 Contains two thiophene rings; higher steric bulk; potential for enhanced π-π interactions. 1.00
Methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate 28569-88-2 C₁₁H₁₀O₃S₂ 262.33 Methyl ester form; lower solubility in water compared to sodium salt. 0.91
Ethyl 2-hydroxy-2-(5-methylthiophen-2-yl)acetate N/A C₉H₁₂O₃S 214.25 Ethyl ester variant; increased lipophilicity for membrane permeability studies. ~0.88*
2-Hydroxy-2-(thiophen-2-yl)acetic acid 53439-38-6 C₆H₆O₃S 158.18 Free acid form; requires pH adjustment for solubility; reactive carboxyl group. 0.87
Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate 1909309-31-4 C₁₀H₁₃NO₅S 259.28 Sulfonamide and methoxy groups; broader pharmacological potential. N/A

Notes:

  • *Similarity scores are derived from structural alignment tools (e.g., Tanimoto index) where available .
  • Ethyl 2-hydroxy-2-(5-methylthiophen-2-yl)acetate is inferred from analogs in .

Structural and Functional Differences

  • Substituent Effects :

    • The 5-methyl group on the thiophene ring in Sodium 2-hydroxy-2-(5-methylthiophen-2-yl)acetate enhances electron-donating effects compared to unsubstituted thiophene derivatives (e.g., 2-hydroxy-2-(thiophen-2-yl)acetic acid, CAS 53439-38-6). This substitution may influence binding affinity in enzyme-targeted applications .
    • Sodium salts (e.g., Sodium 2-hydroxy-2,2-di(thiophen-2-yl)acetate) exhibit superior aqueous solubility compared to esterified forms (e.g., methyl or ethyl esters), critical for drug formulation .
  • Reactivity and Stability: Free carboxylic acid derivatives (e.g., 2-hydroxy-2-(thiophen-2-yl)acetic acid) are prone to dimerization or esterification under acidic conditions, whereas sodium salts remain stable in neutral/basic environments .

Biological Activity

Sodium 2-hydroxy-2-(5-methylthiophen-2-yl)acetate is a sodium salt derivative of 2-hydroxy-2-(5-methylthiophen-2-yl)acetic acid, characterized by its unique thiophene ring structure. This compound has garnered interest due to its potential biological activities, particularly in modulating enzyme and receptor functions.

Chemical Structure and Properties

The molecular formula for this compound is C7_7H7_7NaO3_3S. The presence of the thiophene ring allows for significant interactions with biological macromolecules, influencing its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Interaction : The thiophene ring can participate in π-π interactions with aromatic amino acids, while the carboxylate group can form ionic bonds with positively charged residues on enzymes or receptors. This dual interaction can modulate enzymatic activity and receptor signaling pathways, leading to diverse biological effects.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies indicate that compounds containing thiophene moieties exhibit antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, similar compounds have shown moderate to good activity against various pathogens .
  • Anti-tubercular Activity : Although not directly tested, the structural similarities with other thiophene-based compounds suggest potential anti-tubercular properties. Compounds in related studies demonstrated significant activity against Mycobacterium tuberculosis, indicating a possible avenue for further investigation .
  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, potentially impacting metabolic pathways. For instance, related compounds have been identified as inhibitors of cholinesterase enzymes, which are crucial for neurotransmission .

Case Studies and Research Findings

A review of literature reveals various studies that provide insights into the biological activities associated with similar compounds:

StudyFindings
Discussed the interaction mechanisms of sodium 2-hydroxy derivatives with enzymes and receptors.
Investigated the inhibitory effects of thiophene derivatives on cholinesterase enzymes, suggesting potential neuroprotective roles.
Reported on the fungicidal activities of thiophene derivatives, highlighting their potential in agricultural applications.

Q & A

Q. What are the optimal synthetic routes for preparing Sodium 2-hydroxy-2-(5-methylthiophen-2-yl)acetate?

Methodological Answer: The synthesis can be adapted from analogous hydroxyacetate esters. For example, condensation reactions using acetic acid and sodium acetate under reflux (3–5 hours) are effective for forming similar esters, as demonstrated in the synthesis of methyl 2-hydroxy-2-cyclopentylacetate derivatives . Thiophene-containing precursors (e.g., 5-methylthiophene-2-carbaldehyde) can be reacted with sodium glycolate in a nucleophilic addition-elimination sequence. Purification via column chromatography (e.g., Chiralpak IA for stereoisomer separation) is recommended to isolate the product .

Q. Which analytical techniques are most robust for characterizing this compound?

Methodological Answer: A multi-technique approach ensures structural confirmation:

  • NMR Spectroscopy : 1^1H and 13^13C NMR can verify the hydroxyacetate backbone and thiophene substituents. For example, the hydroxy proton typically appears as a broad singlet (~δ 4.5–5.5 ppm), while thiophene protons resonate at δ 6.5–7.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+Na]+^+ peak).
  • X-ray Crystallography : If single crystals are obtainable, SHELX programs (e.g., SHELXL) refine the structure, resolving bond angles and stereochemistry .

Q. How should this compound be handled to ensure stability during experiments?

Methodological Answer:

  • Storage : Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis or oxidation .
  • Handling : Use nitrile gloves and chemical-resistant lab coats. Avoid exposure to moisture or strong oxidizers, as ester groups are prone to degradation under acidic/oxidative conditions .

Q. What solvents are compatible with this sodium salt for reaction design?

Methodological Answer: Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility, while aqueous buffers (pH 6–8) are suitable for biological assays. Avoid chlorinated solvents (e.g., CHCl3_3), which may induce decomposition. Solubility tests in ethanol/water mixtures (e.g., 70:30 v/v) are recommended for kinetic studies .

Q. How can purity be assessed post-synthesis?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (gradient elution).
  • Melting Point : Compare observed values with literature data (e.g., analogs like benzilic acid derivatives melt at 69–70°C) .

Advanced Research Questions

Q. How can discrepancies between crystallographic and spectroscopic data be resolved?

Methodological Answer: If NMR suggests a different conformation than XRD:

  • Re-refine XRD data : Use SHELXL to check for overfitting or missed hydrogen bonds .
  • Dynamic NMR : Probe temperature-dependent shifts to identify rotamers or tautomers not captured in static XRD structures .
  • DFT Calculations : Compare computed NMR chemical shifts (e.g., using Gaussian) with experimental data to validate the dominant conformation .

Q. What oxidative degradation pathways are relevant for this compound?

Methodological Answer: The hydroxyacetate moiety is susceptible to autoxidation, forming ketone byproducts. For example, ethyl 2-hydroxy-2-phenylacetate derivatives undergo aerobic oxidation to 2-oxo analogs . Mitigation strategies:

  • Use inert atmospheres (N2_2/Ar) during reactions.
  • Add antioxidants (e.g., BHT) at 0.1–1.0 wt% in storage solutions .

Q. How can computational modeling aid in stereochemical analysis?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate solvent effects on stereoisomer stability (e.g., water vs. DMSO).
  • Docking Studies : Predict binding affinities for biological targets (e.g., enzymes with thiophene-binding pockets) using AutoDock Vina .
  • Crystallographic Software : SHELXD/SHELXE can phase high-resolution data to resolve ambiguous electron density maps .

Q. How can reaction conditions be optimized to improve yield?

Methodological Answer:

  • DoE (Design of Experiments) : Vary temperature (60–100°C), catalyst loading (e.g., 1–5 mol% NaOAc), and solvent ratios systematically.
  • Kinetic Monitoring : Use in situ IR or Raman spectroscopy to track reaction progress and identify rate-limiting steps .
  • Workup Optimization : Employ liquid-liquid extraction (e.g., ethyl acetate/water) followed by recrystallization from ethanol to maximize recovery .

Q. What strategies address low enantiomeric excess (ee) in asymmetric synthesis?

Methodological Answer:

  • Chiral Catalysts : Use Jacobsen’s thiourea catalysts or BINOL-derived phosphoric acids to induce asymmetry in the hydroxyacetate formation step.
  • Chiral Stationary Phases (CSPs) : Purify diastereomers via HPLC with Chiralpak IA columns, achieving >99% ee for critical intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sodium 2-hydroxy-2-(5-methylthiophen-2-yl)acetate
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Sodium 2-hydroxy-2-(5-methylthiophen-2-yl)acetate

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